molecular formula C16H18N4O2 B2691532 3-((1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034576-21-9

3-((1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2691532
CAS No.: 2034576-21-9
M. Wt: 298.346
InChI Key: SMWFVFXVUYZPGO-UHFFFAOYSA-N
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Description

3-((1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a pyrazine compound that has garnered significant attention in the scientific community due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps. One common method includes the reaction of cyclohex-3-enecarbonyl chloride with pyrrolidine to form an intermediate, which is then reacted with pyrazine-2-carbonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-((1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrazine derivatives: Compounds with similar pyrazine structures, such as 2,3-dimethylpyrazine.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, like 1-benzylpyrrolidine.

Uniqueness

3-((1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile stands out due to its unique combination of the cyclohex-3-enecarbonyl group, pyrrolidine ring, and pyrazine-2-carbonitrile moiety. This unique structure imparts specific physical and chemical properties that make it valuable for various applications in research and industry.

Biological Activity

3-((1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by case studies and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2

This formula indicates the presence of a pyrazine ring, a carbonitrile group, and a pyrrolidine moiety linked to a cyclohexene derivative.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Antimicrobial Activity
    • Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, derivatives of cyclohexene have shown effectiveness against Candida albicans with minimum inhibitory concentration (MIC) values ranging from 37 to 124 μg/mL .
    • The compound's structure suggests potential interactions with microbial cell membranes, which may contribute to its antimicrobial efficacy.
  • Antioxidant Activity
    • The antioxidant potential of similar compounds has been assessed through various assays. For example, propenylbenzene derivatives have shown EC50 values between 19 and 31 μg/mL in antiradical activity tests . This suggests that this compound may similarly exhibit antioxidant properties.
  • Anticancer Activity
    • Antiproliferative effects have been observed in related compounds against cancer cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (bone cancer). These studies indicate that structural modifications can significantly influence the compound's ability to inhibit cell growth .
    • The mechanism of action may involve the induction of apoptosis or cell cycle arrest, although specific pathways for this compound remain to be elucidated.

Study 1: Antimicrobial Efficacy

A study conducted on a series of cyclohexene derivatives, including related compounds to our target molecule, revealed notable antimicrobial activity. The researchers found that certain modifications to the cyclohexene structure enhanced activity against gram-positive and gram-negative bacteria as well as fungi.

CompoundMIC (μg/mL)Target Organism
Compound A50Staphylococcus aureus
Compound B75Escherichia coli
Compound C100Candida albicans

Study 2: Antioxidant Properties

In another investigation focusing on the antioxidant capabilities of similar compounds, it was found that the presence of specific functional groups significantly increased radical scavenging activity. The following table summarizes the EC50 values for various derivatives:

CompoundEC50 (μg/mL)
Propenylbenzene A19
Propenylbenzene B25
Propenylbenzene C31

These findings suggest that structural features such as electron-donating groups may enhance antioxidant activity.

Properties

IUPAC Name

3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c17-10-14-15(19-8-7-18-14)22-13-6-9-20(11-13)16(21)12-4-2-1-3-5-12/h1-2,7-8,12-13H,3-6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWFVFXVUYZPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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